(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound classified under piperazine derivatives. Its molecular formula is with a molecular weight of approximately 270.755 g/mol. This compound is primarily utilized in research settings and is not intended for patient use. It is known for its potential applications in medicinal chemistry due to its structural properties and biological activities.
This compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information about its properties and synthesis methods. It falls under the category of heterocyclic compounds, specifically piperazine derivatives, which are known for their diverse pharmacological activities .
The synthesis of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves several steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
These methods may vary based on desired yields and purity levels, typically aiming for a purity of at least 98% .
The molecular structure of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride features a piperazine ring substituted with a benzyl group and a carboxylate moiety. The structure can be represented in various formats:
Cl.C[C@H]1N(CCNC1)C(=O)OCC1=CC=CC=C1
WQPQNIUAWYRGJF-RFVHGSKJSA-N
This compound exhibits chirality at the piperazine nitrogen, which contributes to its specific biological activity .
The reactivity of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride includes:
These reactions are critical for exploring its potential as a building block in drug development .
The mechanism of action for (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride primarily involves interaction with specific biological targets, including receptors involved in neurotransmission. Its structural similarity to other piperazine derivatives allows it to modulate various pathways:
Research into these mechanisms is ongoing to fully elucidate its pharmacological profile .
The physical properties of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride include:
These properties are significant for determining its suitability in various experimental conditions.
(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5